8-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-oxa-1,8-diazaspiro[4.5]decan-2-one
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Overview
Description
8-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-oxa-1,8-diazaspiro[45]decan-2-one is a complex organic compound with a unique structure that includes a piperidine ring, a spirocyclic system, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-oxa-1,8-diazaspiro[4.5]decan-2-one typically involves multiple steps, starting with the preparation of key intermediates such as 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid . The synthetic route may include reactions such as alkylation, cyclization, and spirocyclization under controlled conditions. Common reagents used in these reactions include alkyl halides, bases, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-oxa-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the spirocyclic system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-oxa-1,8-diazaspiro[4.5]decan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 8-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-oxa-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid
- 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid hydrochloride
Uniqueness
8-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-oxa-1,8-diazaspiro[4.5]decan-2-one is unique due to its spirocyclic structure and the presence of an oxadiazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
8-(1-prop-2-ynylpiperidine-2-carbonyl)-3-oxa-1,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-8-18-9-4-3-5-13(18)14(20)19-10-6-16(7-11-19)12-22-15(21)17-16/h1,13H,3-12H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQUJVDWOUDZIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)N2CCC3(CC2)COC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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